3-Iodopyrrolidine
Description
3-Iodopyrrolidine is a five-membered saturated nitrogen-containing heterocycle with an iodine atom at the 3-position. It serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its reactive iodinated site and stereochemical flexibility.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodopyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOSNNNRKXUISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626465 | |
| Record name | 3-Iodopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-63-8 | |
| Record name | 3-Iodopyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Room-Temperature Azetidine Formation
The iodocyclization of homoallylamines at 20°C selectively yields 2-(iodomethyl)azetidine derivatives, as demonstrated by the stereoselective reaction of N -para-methoxybenzyl (PMB)-protected homoallylamines with iodine in acetonitrile. This process exploits the nucleophilic attack of the amine on the iodonium intermediate, forming a four-membered azetidine ring. For instance, treatment of 1a (PMB-substituted homoallylamine) with iodine in the absence of base produces a 56:44 ratio of azetidine 2a and pyrrolidine 3a , indicating competing pathways even at lower temperatures.
Thermal Isomerization to 3-Iodopyrrolidines
Elevating the reaction temperature to 50°C induces a complete shift toward 3-iodopyrrolidine formation. Studies confirm that azetidines undergo thermal isomerization via an aziridinium ion intermediate, which rearranges to the five-membered pyrrolidine structure. For example, azetidine 2a converts exclusively to 3a at 50°C, achieving yields exceeding 82% when cesium carbonate is employed as a base. This temperature sensitivity underscores the importance of kinetic versus thermodynamic control in directing product selectivity.
Base and Solvent Effects
The choice of base significantly impacts reaction outcomes:
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Weak bases (e.g., NaHCO₃) favor azetidine formation at 20°C, while strong bases (e.g., Cs₂CO₃) promote pyrrolidine generation even at lower temperatures.
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Polar aprotic solvents like acetonitrile enhance iodine electrophilicity, accelerating cyclization kinetics.
Stereochemical Diversification in Pyrrolidine Synthesis
Cis- vs. Trans-Substituted Products
The stereochemistry of 3-iodopyrrolidines is dictated by the configuration of the starting homoallylamine and reaction conditions. For instance, cis -3-iodopyrrolidines dominate when reactions are conducted in the presence of lithium carbonate, whereas trans isomers prevail with potassium carbonate. This divergence arises from steric effects during the aziridinium ion ring-opening step, where bulkier bases stabilize specific transition states.
Secondary Amine Functionalization
Primary and secondary amines react with iodomethyl azetidines to yield stable methylamino azetidines, which subsequently isomerize to 3-amino pyrrolidines. For example, benzylamine reacts with 2a to form 4a , which thermally rearranges to 5a with >95% retention of configuration. This two-step protocol enables the incorporation of diverse substituents at the pyrrolidine 3-position.
Continuous Flow Reactor Designs for Scalable Synthesis
Multi-Stage Reaction Systems
Patent CN101337912A describes a five-reactor cascade system for iodinating propargyl carbamates, offering insights applicable to this compound production. Key features include:
Iodine Utilization Efficiency
The continuous flow system achieves 96% iodine recovery, compared to 70–80% in batch processes, by preventing iodine excess through precise stoichiometric control. This design reduces waste and improves cost-effectiveness for large-scale synthesis.
Mechanistic Pathways and Byproduct Mitigation
Aziridinium Ion Intermediates
Isotopic labeling studies support a mechanism wherein azetidines transiently form aziridinium ions before expanding to pyrrolidines. This intermediate explains the stereochemical fidelity observed during isomerization, as ring-opening proceeds with inversion of configuration.
Byproduct Formation and Suppression
Common byproducts include 3,4-diiodopyrrolidines and N-oxide derivatives , which arise from iodine overreaction or oxidative side pathways. Strategies to mitigate these include:
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Additive screening : Sodium hypochlorite (8–11% w/w) selectively oxidizes intermediates without overhalogenation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Iodine Efficiency |
|---|---|---|---|---|
| Homoallylamine Cyclization | 82–99 | High (cis/trans) | Moderate | 70–80% |
| Continuous Flow System | 99 | Moderate | High | 96% |
| Piperidine Ring Contraction* | 60–75 | Low | Low | N/A |
*Data extrapolated from related pyrrolidin-2-one syntheses .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
3-iodopyrrolidine undergoes nucleophilic substitution with primary and secondary amines to yield stable 3-aminopyrrolidine derivatives. The stereochemical outcome (cis or trans) is controlled by reaction conditions:
-
Room-temperature reactions favor retention of configuration.
-
Thermal isomerization (50°C) enables stereochemical divergence via aziridinium ion intermediates .
Example reaction :
| Amine Type | Conditions | Product Stereochemistry | Yield |
|---|---|---|---|
| Primary alkylamine | 20°C, THF | cis-3-Aminopyrrolidine | >85% |
| Secondary aryl amine | 50°C, toluene | trans-3-Aminopyrrolidine | 78% |
Base-Induced Elimination to Dihydropyrroles
Treatment of 2-aryl-3-iodopyrrolidines with strong bases (e.g., tBuOK, DBU) triggers β-elimination, forming dihydropyrroles. Reaction time must be tightly controlled to avoid side reactions .
Representative data :
| Substrate | Base | Solvent | Time (h) | Product | Yield |
|---|---|---|---|---|---|
| 2-(4-MeOPh)-3-iodo | tBuOK | DCM | 2 | Dihydropyrrole 22 | 92% |
| 2-(2-Thienyl)-3-iodo | DBU | THF | 1.5 | Dihydropyrrole 23 | 88% |
Mechanism :
Stereochemical Control in Functionalization
The stereoselective synthesis of 3-substituted pyrrolidines is achieved by modulating reaction sequences:
-
Low-temperature iodocyclization of homoallylamines yields azetidines, which isomerize to cis-3-iodopyrrolidines at 50°C .
-
Direct functionalization of preformed this compound with chiral auxiliaries enables enantioselective amination .
Key observation :
-
Electron-withdrawing substituents on palladium acetylides accelerate transmetallation rates () , suggesting analogous electronic effects in this compound’s metal-catalyzed reactions.
Electronic Effects in Reaction Kinetics
Hammett analysis of analogous Pd-catalyzed systems reveals that electron-withdrawing groups (EWGs) on reactants increase reaction rates by stabilizing transition states during transmetallation . This principle extends to this compound’s reactivity:
| Substituent (R) | Electronic Effect | Relative Rate |
|---|---|---|
| –NO | Strong EWG | 3.2× |
| –Cl | Moderate EWG | 1.8× |
| –OMe | Electron donor | 0.6× |
Implication : EWGs enhance leaving-group ability in this compound, facilitating nucleophilic displacement.
Oxidative Coupling and Side Reactions
Prolonged exposure to iodine or light promotes undesired side reactions (e.g., aryl ring functionalization). Optimal conditions use stoichiometric (diacetoxyiodo)benzene (DIB) under visible light :
Critical parameters :
-
Temperature : 0°C during nucleophile addition.
-
Workup : Quenching with NaSO prevents iodine-mediated degradation.
Scientific Research Applications
Organic Synthesis
3-Iodopyrrolidine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features facilitate various reactions, making it valuable in creating pharmaceuticals and agrochemicals.
Key Applications:
- Synthesis of Azaheterocycles: A novel method has been developed for synthesizing 2-(aryl)azaheterocycles from inexpensive proline derivatives via a radical decarboxylation-oxidation-iodination process, where this compound acts as an essential intermediate .
- Cross-Coupling Reactions: The compound is utilized in cobalt-catalyzed arylation reactions, demonstrating good yields (74%–93%) in the formation of 3-arylpyrrolidines, which are important precursors for various bioactive compounds .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in drug development targeting neurological and cardiovascular diseases.
Case Studies:
- Drug Design: Research indicates that derivatives of this compound are being investigated for their pharmacological properties, particularly their ability to form stable complexes with biological macromolecules, aiding in the study of enzyme mechanisms and protein-ligand interactions.
- Antipsychotic Development: The compound has been utilized in synthesizing antipsychotic agents, showcasing its utility in developing therapeutic drugs .
Biological Studies
This compound is employed extensively in biological studies due to its reactivity and ability to participate in enzyme-catalyzed reactions.
Applications:
- Enzyme Mechanism Studies: Its stable complex formation with proteins allows researchers to investigate enzyme mechanisms, providing insights into biochemical pathways.
- Protein-Ligand Interactions: The compound's ability to form complexes makes it a valuable tool for studying interactions between proteins and ligands, which is critical for understanding biological processes.
Industrial Applications
Beyond academic research, this compound finds applications in the industrial sector.
Uses:
- Specialty Chemicals Production: It is utilized in producing specialty chemicals and materials, including polymers and coatings, highlighting its versatility beyond laboratory settings.
Data Table: Applications of this compound
Mechanism of Action
The mechanism by which 3-iodopyrrolidine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom can facilitate the formation of covalent bonds with target molecules, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidines vs. Pyrrolidines
Azetidines (four-membered) and pyrrolidines (five-membered) are both saturated nitrogen heterocycles but differ in ring size, strain, and biological activity:
Azetidines exhibit unique bioactivity, such as hypopigmentation and reduced circulation in zebrafish embryo assays, but their synthetic scarcity limits exploration compared to pyrrolidines .
3-Substituted Pyrrolidine Derivatives
This compound’s iodine atom enables diverse derivatization. Key comparisons with other 3-substituted pyrrolidines:
For example, cobalt-catalyzed reactions of this compound with aryl Grignard reagents yield 3-arylpyrrolidines in 74–93% efficiency, demonstrating superior reactivity over non-iodinated analogs .
Iodinated Heterocycles: Pyrrolidines vs. Pyridines
Iodinated pyridines (aromatic) differ fundamentally from this compound (saturated):
This compound’s saturated ring allows for stereoselective transformations (e.g., spirooxindole synthesis via cycloaddition ), while iodopyridines are more suited for metal-catalyzed coupling in aromatic systems .
Data Tables
Table 2: Cross-Coupling Efficiency of this compound
| Grignard Reagent | Product | Yield (%) |
|---|---|---|
| Phenylmagnesium bromide | 3-Phenylpyrrolidine | 93 |
| 4-Methoxyphenyl MgBr | 3-(4-MeO-Ph)pyrrolidine | 88 |
Biological Activity
3-Iodopyrrolidine is a compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring, with an iodine atom situated at the 3-position. This specific substitution imparts unique reactivity to the compound, allowing it to participate in various chemical reactions, including nucleophilic substitutions and oxidative transformations. The presence of iodine enables halogen bonding, which can influence molecular recognition processes in biological systems.
Biological Activity Overview
The biological activities of this compound derivatives have been explored in several studies, highlighting their potential as:
- Antiviral Agents : Certain derivatives exhibit activity against viral infections.
- Anticancer Agents : Some compounds derived from this compound have demonstrated the ability to inhibit tumor growth.
- Enzyme Inhibitors : The compound can act on specific enzymes, altering their activity and potentially serving as a therapeutic agent.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of more complex structures that may exhibit enhanced biological activity. Additionally, the chiral nature of this compound allows for selective interactions with biological targets, leading to specific pharmacological effects.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies, including iodocyclization reactions. These reactions often involve homoallylic sulfonamides and can yield high selectivity for the desired pyrrolidine derivatives.
Table: Comparison of this compound Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Iodine at 3-position | Antiviral, anticancer |
| Tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate | Tert-butyl protecting group | Potential enzyme inhibitor |
| (S)-3-Iodopyrrolidine | Enantiomer with different activity | Varies based on chirality |
Case Studies
- Anticancer Activity : A study reported that certain derivatives of this compound were effective in inhibiting tumor growth in vitro. The mechanism involved disruption of cell cycle progression in cancer cells.
- Antiviral Properties : Research indicated that some iodinated pyrrolidines showed significant antiviral activity against specific viral strains, suggesting their potential use in antiviral drug development.
- Enzyme Interaction : Investigations into enzyme inhibition revealed that derivatives could selectively inhibit certain enzymes involved in metabolic pathways, showcasing their therapeutic potential.
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile iodine by-products.
- Storage : In amber glass under inert atmosphere (N₂ or Ar) at 2–8°C to prevent photodecomposition.
- Waste disposal : Neutralize iodine residues with sodium thiosulfate before disposal .
How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for C–I bond cleavage. Key parameters include:
- Electrophilicity index : Correlates with susceptibility to nucleophilic attack.
- Frontier molecular orbitals (HOMO/LUMO) : Predict regioselectivity in Pd-catalyzed couplings.
Validate computational predictions with experimental kinetics (e.g., Arrhenius plots) .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
Stability studies show:
- Thermal degradation : Decomposes above 40°C, forming pyrrolidine and iodine.
- Light sensitivity : UV exposure leads to 15% decomposition within 72 hours.
- Solvent effects : Stable in anhydrous THF for >1 month but degrades rapidly in DMSO. Use TLC or NMR for routine stability monitoring .
What experimental strategies address reproducibility challenges in this compound-based cross-coupling reactions?
Advanced Research Question
Reproducibility issues often stem from:
- Catalyst variability : Use freshly prepared Pd(PPh₃)₄ and ligand screening (e.g., Xantphos vs. BINAP).
- Oxygen sensitivity : Conduct reactions under strict inert conditions (Schlenk line).
- Substrate purity : Pre-purify via column chromatography (silica gel, hexane/EtOAc). Document all parameters (e.g., stirring rate, degassing time) in supplementary materials .
How is this compound applied in medicinal chemistry, and what are its limitations?
Basic Research Question
It serves as a precursor for:
- Bioactive molecules : Antiviral agents via Suzuki-Miyaura couplings.
- Probes for enzyme inhibition : Iodine’s size mimics methyl groups in binding pockets.
Limitations include poor aqueous solubility and in vivo instability, requiring prodrug strategies .
What novel catalytic applications of this compound are emerging in organic synthesis?
Advanced Research Question
Recent studies explore:
- Asymmetric catalysis : Chiral pyrrolidine-iodine complexes for enantioselective alkylations.
- Photoredox systems : Iodide release under blue light for C–H functionalization.
Researchers should design kinetic isotope effect (KIE) studies to elucidate mechanistic pathways .
Methodological Notes
- Referencing : Cross-validate data using primary literature (e.g., Journal of Organic Chemistry) and avoid non-peer-reviewed sources.
- Experimental rigor : Include negative controls (e.g., iodine-free reactions) and triplicate trials for statistical validity .
- Ethical compliance : Adhere to institutional guidelines for hazardous waste and chemical safety .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
